molecular formula C18H15BrN2O3 B2855097 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421481-49-3

2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide

Cat. No.: B2855097
CAS No.: 1421481-49-3
M. Wt: 387.233
InChI Key: FQOFRGASRNTKKE-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide is a chemical compound used in scientific research. It is known for its versatility, allowing for diverse applications, including drug discovery and material synthesis. This compound is valuable in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom into the benzamide structure.

    Coupling Reactions: Formation of the but-2-yn-1-yl linkage through coupling reactions.

    Carbamoylation: Introduction of the carbamoyl group to the phenoxy moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain reaction conditions.

    Purification: Advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in material synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Modulation of Pathways: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide include:

  • 3-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide .
  • Other brominated benzamides .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[4-[(2-bromobenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-15-9-3-1-7-13(15)18(23)21-11-5-6-12-24-16-10-4-2-8-14(16)17(20)22/h1-4,7-10H,11-12H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFRGASRNTKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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